molecular formula C15H24ClNO2 B3028791 (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride CAS No. 328933-65-9

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride

Cat. No.: B3028791
CAS No.: 328933-65-9
M. Wt: 285.81
InChI Key: JSYLWPOYCPGSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride is a chemical compound with the molecular formula C15H24ClNO2. It is a hydrochloride salt form of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, which is characterized by the presence of an azepane ring, an ethoxy group, and a phenylmethanol moiety. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction.

    Formation of the Phenylmethanol Moiety: The phenylmethanol moiety is synthesized through a reduction reaction of a corresponding benzaldehyde derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the azepane ring or ethoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with modified azepane or ethoxy groups.

Scientific Research Applications

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

    (4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanol hydrochloride: Similar structure with a piperidine ring instead of an azepane ring.

    (4-(2-(Morpholin-1-yl)ethoxy)phenyl)methanol hydrochloride: Contains a morpholine ring instead of an azepane ring.

Uniqueness:

    Azepane Ring: The presence of the azepane ring in (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride provides unique chemical and biological properties compared to similar compounds with different ring structures.

    Ethoxy Group:

Properties

IUPAC Name

[4-[2-(azepan-1-yl)ethoxy]phenyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16;/h5-8,17H,1-4,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYLWPOYCPGSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC=C(C=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328933-65-9
Record name Benzenemethanol, 4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328933-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.